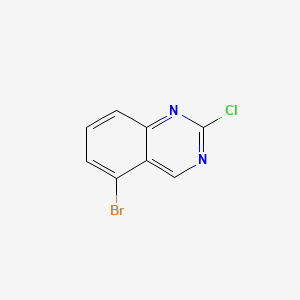

5-Bromo-2-chloroquinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDPGQHSQGMWEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743431 | |

| Record name | 5-Bromo-2-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134517-33-2 | |

| Record name | 5-Bromo-2-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-chloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloroquinazoline from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 5-Bromo-2-chloroquinazoline, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available precursor, anthranilic acid. The described synthetic pathway involves a four-step sequence: bromination of anthranilic acid, cyclization to form the quinazoline core, subsequent chlorination, and a final selective reduction.

I. Synthetic Pathway Overview

The synthesis commences with the electrophilic bromination of anthranilic acid to yield 5-bromoanthranilic acid. This intermediate is then cyclized with urea to form 5-bromoquinazoline-2,4(1H,3H)-dione. The dione is subsequently treated with a chlorinating agent, phosphorus oxychloride, to afford 5-bromo-2,4-dichloroquinazoline. The final step involves a selective reduction of the more reactive 4-chloro group using zinc dust in acetic acid to furnish the target compound, this compound.

Caption: Synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 5-Bromoanthranilic Acid

This procedure outlines the bromination of anthranilic acid in glacial acetic acid.

Materials:

-

Anthranilic acid

-

Glacial acetic acid

-

Bromine

-

Benzene

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

Dissolve anthranilic acid (e.g., 20 g) in glacial acetic acid and cool the solution to below 15°C.

-

Slowly add a solution of bromine in glacial acetic acid dropwise with stirring. Continue the addition until a persistent reddish-brown color is observed.

-

A thick mass of white crystals, consisting of the hydrobromides of mono- and dibromoanthranilic acids, will precipitate.

-

Filter the precipitate and wash it with benzene.

-

Suspend the crude product in water containing concentrated hydrochloric acid and heat the mixture to boiling.

-

Filter the hot solution under suction. The insoluble residue can be extracted twice more with boiling water.

-

Allow the combined filtrates to cool. The product, 5-bromoanthranilic acid, will precipitate as an abundant solid.

-

Collect the product by filtration, wash with cold water, and dry.

Step 2: Synthesis of 5-Bromoquinazoline-2,4(1H,3H)-dione

This protocol describes the cyclization of 5-bromoanthranilic acid with urea to form the quinazoline-2,4-dione ring system.

Materials:

-

5-Bromoanthranilic acid

-

Urea

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Thoroughly mix 5-bromoanthranilic acid (1 equivalent) and urea (2-3 equivalents) in a round-bottom flask.

-

Heat the mixture in an oil bath at 190-200°C for approximately 30-45 minutes. The mixture will melt, and ammonia will be evolved.

-

Allow the reaction mixture to cool to approximately 100°C and then add hot water.

-

Make the solution alkaline by the addition of a suitable base (e.g., NaOH solution) to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with hydrochloric acid to precipitate the 5-bromoquinazoline-2,4(1H,3H)-dione.

-

Collect the precipitate by filtration, wash with water, and dry.

Step 3: Synthesis of 5-Bromo-2,4-dichloroquinazoline

This procedure details the chlorination of 5-bromoquinazoline-2,4(1H,3H)-dione using phosphorus oxychloride.

Materials:

-

5-Bromoquinazoline-2,4(1H,3H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (catalyst)

-

Toluene

-

Ice-water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 5-bromoquinazoline-2,4(1H,3H)-dione (1 equivalent) in an excess of phosphorus oxychloride (e.g., 5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylaniline.

-

Heat the mixture to reflux and maintain reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or toluene).

Step 4: Synthesis of this compound

This final step involves the selective reduction of the 4-chloro group of 5-bromo-2,4-dichloroquinazoline.

Materials:

-

5-Bromo-2,4-dichloroquinazoline

-

Zinc dust

-

Glacial acetic acid

-

Water

-

Sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

Dissolve 5-bromo-2,4-dichloroquinazoline (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Add zinc dust (2-3 equivalents) portion-wise with stirring. The reaction may be exothermic.

-

Stir the mixture at room temperature for 1-2 hours, or until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture to remove excess zinc dust and other solids.

-

Pour the filtrate into a larger volume of water and neutralize the acetic acid by the careful addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

III. Quantitative Data Summary

The following table summarizes typical quantitative data for each step of the synthesis. Please note that yields are dependent on the reaction scale and purification methods.

| Step | Reactant | Product | Reagents | Typical Yield (%) | Melting Point (°C) |

| 1 | Anthranilic Acid | 5-Bromoanthranilic Acid | Br₂, Glacial Acetic Acid | 70-80 | 217-219 |

| 2 | 5-Bromoanthranilic Acid | 5-Bromoquinazoline-2,4(1H,3H)-dione | Urea | 85-95 | >300 |

| 3 | 5-Bromoquinazoline-2,4(1H,3H)-dione | 5-Bromo-2,4-dichloroquinazoline | POCl₃, N,N-Dimethylaniline | 75-85 | 145-147 |

| 4 | 5-Bromo-2,4-dichloroquinazoline | This compound | Zn, Acetic Acid | 60-70 | 133-135 |

Disclaimer: The provided protocols and data are intended for informational purposes for qualified professionals. All chemical reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The hazards of all reagents should be fully understood before commencing any experimental work.

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Bromo-2-chloroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is compiled from various chemical suppliers and databases, supplemented with generalized experimental protocols relevant to quinazoline derivatives.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₄BrClN₂ | PubChem[1], Fluorochem[2] |

| Molecular Weight | 243.49 g/mol | PubChem[1], ChemScene[3] |

| Physical Form | Solid | Fluorochem[2] |

| Predicted XLogP | 3.2 | PubChem[1] |

| Topological Polar Surface Area | 25.78 Ų | ChemScene[3] |

| Hydrogen Bond Donors | 0 | ChemScene[3] |

| Hydrogen Bond Acceptors | 2 | ChemScene[3] |

| Rotatable Bonds | 0 | ChemScene[3] |

Experimental Protocols for Property Determination

Detailed experimental data for this compound is sparse. However, the following established protocols for similar heterocyclic compounds can be employed for its characterization.

Melting Point Determination: Capillary Method

The melting point of a solid is a crucial indicator of its purity. The capillary method is a standard and widely used technique for this purpose.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically contains a heating block or an oil bath.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the solid first begins to melt (the first appearance of liquid) and the temperature at which the entire solid has transitioned to a liquid are recorded. This range represents the melting point. For a pure compound, this range is typically narrow.

Solubility Determination: Shake-Flask Method

Understanding the solubility of a compound in various solvents is critical for its application in drug development and biological assays. The shake-flask method is a reliable technique for determining equilibrium solubility.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO, PBS) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

pKa and logP Determination

The acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP) are vital parameters for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

-

pKa: While experimental determination through methods like potentiometric titration or UV-spectrophotometry is standard, computational approaches are also valuable for quinazoline derivatives. Quantum mechanical calculations can be employed to predict the pKa values based on the electronic properties of the molecule.

-

logP: The octanol-water partition coefficient is a measure of a compound's lipophilicity. The shake-flask method, involving partitioning the compound between n-octanol and water and measuring its concentration in each phase, is a common experimental approach.

Biological Context and Potential Signaling Pathway

Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting potent biological activities, particularly as anticancer agents.[4][5] A primary mechanism of action for many substituted quinazolines is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[4] Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.

The diagram below illustrates a simplified EGFR signaling pathway and indicates the point of inhibition by quinazoline-based RTK inhibitors.

In this pathway, the binding of Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation, initiating a downstream signaling cascade through the RAS-RAF-MEK-ERK pathway. This ultimately leads to cellular responses such as proliferation and survival. Quinazoline-based inhibitors typically act as competitive inhibitors of ATP at the kinase domain of EGFR, thereby preventing autophosphorylation and blocking the entire downstream signaling cascade. While the specific interaction of this compound with EGFR has not been detailed in the available literature, its structural similarity to known EGFR inhibitors suggests it could be a candidate for investigation in this context.

References

- 1. PubChemLite - this compound (C8H4BrClN2) [pubchemlite.lcsb.uni.lu]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-2-chloroquinazoline: A Core Scaffold for Targeted Drug Discovery

An In-depth Technical Guide on its Implied Mechanism of Action in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Bromo-2-chloroquinazoline stands as a pivotal heterocyclic intermediate in the synthesis of a multitude of biologically active compounds. While direct studies on the intrinsic biological mechanism of this compound are not extensively documented, its significance is underscored by its role as a foundational scaffold for potent and selective inhibitors of key enzymes implicated in oncology and inflammatory diseases. This technical guide elucidates the inferred mechanism of action of this compound by examining the biological activities of its principal derivatives, namely inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Phosphodiesterase 7 (PDE7). This document provides a comprehensive overview of the signaling pathways affected, quantitative data for analogous compounds, and detailed experimental protocols for assessing the biological activity of quinazoline-based derivatives.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] The quinazoline core serves as a versatile template for the design and synthesis of therapeutic agents targeting a diverse range of biological pathways. These derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2]

This compound emerges as a crucial starting material in the multi-step synthesis of targeted therapies. The presence of a chloro group at the 2-position and a bromo group at the 5-position provides reactive sites for further chemical modifications, enabling the generation of diverse libraries of compounds for biological screening.

Inferred Mechanism of Action

Direct biological data for this compound is scarce, as it is primarily utilized as a reactive intermediate. Its "mechanism of action" in a biological context is therefore inferred from the well-characterized mechanisms of the potent inhibitors synthesized from it. The core activity of these derivatives revolves around the inhibition of specific enzymes, primarily EGFR and PDE7.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

A significant application of this compound is in the synthesis of 4-anilinoquinazoline derivatives, which are potent inhibitors of EGFR.[3] EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and migration. Dysregulation of EGFR signaling is a hallmark of many cancers.

Quinazoline-based inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This binding event prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for tumor growth and survival.[3]

Inhibition of Phosphodiesterase 7 (PDE7)

This compound also serves as a precursor for the synthesis of PDE7 inhibitors. PDE7 is a cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase that is highly expressed in immune cells, including T-cells, and in the brain. By catalyzing the hydrolysis of cAMP, PDE7 plays a crucial role in modulating inflammatory responses and neuronal processes.

Inhibition of PDE7 leads to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the suppression of pro-inflammatory cytokine production and modulation of immune cell function. This makes PDE7 inhibitors promising candidates for the treatment of inflammatory and neurological disorders.[4]

Quantitative Data Summary

While no direct quantitative biological data for this compound has been identified in the public domain, data from structurally related compounds can provide an indication of the potential potency of its derivatives. The following table summarizes the cytotoxic activity of a 2-chloro-3-aryl-4(3H)-quinazoliniminium halide, which shares the 2-chloroquinazoline core.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| 2-chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-iminium chloride | L1210 (murine leukemia) | Cell Proliferation | 0.9 - 2.1 | [5] |

Note: The IC50 values represent the concentration of the compound required for 50% inhibition of cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of quinazoline derivatives synthesized from this compound.

Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the inhibition of EGFR kinase activity by quantifying the amount of ADP produced.

Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Initial Synthesis and Characterization of 5-Bromo-2-chloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and characterization of 5-Bromo-2-chloroquinazoline, a key intermediate in the development of various pharmaceutical compounds. This document details a plausible synthetic pathway, including experimental protocols and characterization data, to assist researchers in its preparation and verification.

Overview and Synthetic Strategy

This compound is a halogenated quinazoline derivative. The presence of the bromine and chlorine atoms at specific positions makes it a versatile building block for further chemical modifications, particularly in the realm of medicinal chemistry. The chloro group at the 2-position is a good leaving group, amenable to nucleophilic substitution, while the bromo group at the 5-position can participate in various cross-coupling reactions.

The most logical and commonly employed synthetic strategy for this compound involves a two-step process. The synthesis commences with the commercially available 2-amino-5-bromobenzoic acid, which first undergoes cyclization to form the intermediate, 5-bromo-1H-quinazoline-2,4-dione. This intermediate is subsequently chlorinated to yield the desired this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the two-step synthesis of this compound.

Step 1: Synthesis of 5-Bromo-1H-quinazoline-2,4-dione

This procedure is adapted from general methods for the synthesis of quinazoline-2,4-diones from anthranilic acids.

Reaction:

Caption: Synthesis of the quinazolinedione intermediate.

Procedure:

-

In a round-bottom flask, thoroughly mix 2-amino-5-bromobenzoic acid (1 equivalent) and urea (3-5 equivalents).

-

Heat the mixture in an oil bath to 180-190 °C. The mixture will melt, and ammonia gas will evolve.

-

Maintain the temperature for 30-60 minutes, or until the evolution of ammonia ceases and the melt solidifies.

-

Allow the reaction mixture to cool to room temperature.

-

Treat the solid residue with a hot aqueous solution of sodium hydroxide (e.g., 5% w/v) to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the 5-bromo-1H-quinazoline-2,4-dione.

-

Collect the precipitate by filtration, wash with water until the washings are neutral, and dry in an oven at 100-110 °C.

Expected Yield: High.

Step 2: Synthesis of this compound

This procedure is based on general methods for the chlorination of quinazolinones using phosphorus oxychloride.[1][2]

Reaction:

Caption: Chlorination to the final product.

Procedure:

-

Place 5-bromo-1H-quinazoline-2,4-dione (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a gas trap for acidic fumes.

-

Add an excess of phosphorus oxychloride (POCl3) (5-10 equivalents).

-

Optionally, a catalytic amount of a tertiary amine such as N,N-dimethylaniline can be added to facilitate the reaction.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

A precipitate of this compound will form.

-

Collect the solid by filtration, wash thoroughly with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Finally, wash again with water and dry the product.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Characterization Data

The following table summarizes the key physical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₈H₄BrClN₂ |

| Molecular Weight | 243.49 g/mol |

| CAS Number | 134517-33-2 |

| Appearance | Solid |

| Melting Point | Not consistently reported |

| ¹H NMR (CDCl₃, δ) | Predicted values: 7.5-8.5 ppm (m, 3H), 9.3-9.5 ppm (s, 1H) |

| ¹³C NMR (CDCl₃, δ) | Predicted values: Aromatic carbons in the range of 120-160 ppm. |

| Mass Spectrometry (m/z) | [M+H]⁺ expected around 242.9 and 244.9 (isotopic pattern)[1] |

| IR Spectroscopy (cm⁻¹) | Expected peaks: C=N stretching, C-Cl stretching, C-Br stretching, aromatic C-H stretching. |

Safety Information

-

2-Amino-5-bromobenzoic acid: May cause skin and eye irritation.

-

Urea: Generally considered low hazard.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

This compound: Expected to be an irritant and potentially harmful if ingested or inhaled. Handle with care.

Conclusion

This technical guide outlines a reliable and straightforward two-step synthesis for this compound, a valuable intermediate for pharmaceutical research and development. The provided protocols, along with the expected characterization data, should serve as a solid foundation for its preparation in a laboratory setting. As with all chemical syntheses, appropriate safety precautions must be taken, particularly when handling phosphorus oxychloride. Independent analytical verification of the final product is strongly recommended.

References

Spectroscopic Analysis of 5-Bromo-2-chloroquinazoline and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Bromo-2-chloroquinazoline and its analogs. It is designed to serve as a practical resource for researchers and professionals involved in the synthesis, characterization, and development of quinazoline-based compounds. This document outlines standard experimental protocols, presents expected spectroscopic data, and illustrates the logical workflow of structural elucidation using various analytical techniques.

Introduction to Spectroscopic Characterization

This compound is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are critical for its application. Spectroscopic techniques are indispensable for this purpose, each providing unique insights into the molecular structure. This guide covers the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the analysis of this compound and its derivatives.

Spectroscopic Data Summary

Quantitative spectroscopic data for this compound is not extensively available in public repositories. Therefore, the following tables include predicted data and experimental data from closely related analogs to provide a reference baseline for researchers.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Compound: this compound Solvent: CDCl₃ (unless otherwise noted)

| Technique | Nucleus | Expected Chemical Shift (δ) / ppm | Notes |

| ¹H NMR | H-4 | ~8.8 - 9.2 | Singlet, downfield due to deshielding from two adjacent nitrogen atoms. |

| H-6 | ~7.8 - 8.1 | Doublet, deshielded by the bromine atom. | |

| H-7 | ~7.5 - 7.8 | Doublet of doublets. | |

| H-8 | ~7.6 - 7.9 | Doublet. | |

| ¹³C NMR | C-2 | ~155 - 160 | Highly deshielded due to attachment to nitrogen and chlorine. |

| C-4 | ~150 - 155 | Deshielded by adjacent nitrogen atoms. | |

| C-5 | ~120 - 125 | Shielded by the bromine atom's electron-donating resonance effect, but deshielded by its inductive effect. | |

| C-6 | ~130 - 135 | ||

| C-7 | ~128 - 132 | ||

| C-8 | ~125 - 130 | ||

| C-4a | ~148 - 152 | Bridgehead carbon. | |

| C-8a | ~120 - 125 | Bridgehead carbon. |

Note: The exact chemical shifts can be influenced by solvent and concentration. The provided ranges are estimates based on quinazoline and its substituted derivatives.[1]

Table 2: Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| Fragment | Expected m/z | Notes |

| [M]⁺ | 242/244/246 | Molecular ion peak. The isotopic pattern is characteristic of a compound containing one bromine and one chlorine atom. The expected ratio of the peaks is approximately 3:4:1.[2] |

| [M-Cl]⁺ | 207/209 | Loss of a chlorine atom. The remaining isotopic pattern is due to the bromine atom. |

| [M-Br]⁺ | 163/165 | Loss of a bromine atom. The remaining isotopic pattern is due to the chlorine atom. |

| [M-Cl-HCN]⁺ | 180/182 | Subsequent loss of hydrogen cyanide from the [M-Cl]⁺ fragment. |

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=N Stretch | 1610 - 1650 | Medium to Strong |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong |

| C-H Aromatic Stretch | 3000 - 3100 | Weak to Medium |

| C-Cl Stretch | 600 - 800 | Strong |

| C-Br Stretch | 500 - 600 | Strong |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Solvent: Ethanol or Methanol

| Transition | Expected λmax (nm) | Notes |

| π → π | ~220-230 and ~310-320 | Quinazoline and its derivatives typically show multiple absorption bands in the UV region. The exact positions and intensities of these bands can be influenced by substitution and solvent polarity.[3] |

| n → π | ~330-350 | Often observed as a shoulder on the more intense π → π* transition. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound analog.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

-

-

Instrument Setup:

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

For Electron Ionization (EI), a solid probe or a gas chromatography (GC) inlet can be used.

-

If using a solid probe, place a small amount of the sample (less than 1 mg) in a capillary tube.

-

If using GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an EI source.

-

Set the ionization energy to 70 eV.

-

The mass analyzer (e.g., quadrupole, time-of-flight) should be calibrated and tuned according to the manufacturer's instructions.

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

The resulting spectrum will show the molecular ion and various fragment ions. The isotopic pattern of the molecular ion is crucial for confirming the presence of bromine and chlorine.[4]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Record a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a dilute solution (typically in the range of 1-10 µg/mL) in a quartz cuvette. The final concentration should result in an absorbance reading between 0.1 and 1.0 at the λmax.

-

-

Instrument Setup:

-

Use a double-beam UV-Vis spectrophotometer.

-

Fill a reference cuvette with the same solvent used to prepare the sample solution.

-

Calibrate the instrument by recording a baseline with the solvent-filled cuvettes in both the sample and reference beams.

-

-

Data Acquisition:

-

Place the sample cuvette in the sample beam.

-

Scan the sample over a wavelength range of approximately 200-800 nm.

-

The resulting spectrum will show absorbance as a function of wavelength, from which the λmax values can be determined.[3]

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

Logical Relationships in Spectroscopic Analysis

Caption: Relationship between techniques and the structural information they provide.

References

Biological Screening of Novel 5-Bromo-2-chloroquinazoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of novel 5-bromo-2-chloroquinazoline derivatives. Quinazoline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] The introduction of a bromo group at the 5-position and a chloro group at the 2-position of the quinazoline ring offers a unique template for the development of novel therapeutic agents with potentially enhanced efficacy and selectivity.

This guide summarizes the key biological activities of these derivatives, presents quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for key assays, and includes visualizations of experimental workflows and signaling pathways to facilitate a deeper understanding of their mechanism of action.

Anticancer Activity

Novel this compound derivatives have been investigated for their cytotoxic effects against a panel of human cancer cell lines. The primary mechanism of action for many quinazoline-based anticancer agents involves the inhibition of key enzymes in cellular signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation, survival, and angiogenesis.[2][3]

In Vitro Cytotoxicity Data

The cytotoxic potential of 5-bromo-2-substituted-quinazoline derivatives is typically assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Substitution at C2 | Cancer Cell Line | IC50 (µM) | Reference |

| QZ-1 | -NH-(4-methoxyphenyl) | MCF-7 (Breast) | 12.84 ± 0.84 | [4] |

| SW480 (Colon) | 10.90 ± 0.84 | [4] | ||

| A-549 (Lung) | > 50 | [4] | ||

| QZ-2 | -NH-(4-chlorophenyl) | MCF-7 (Breast) | 25.85 ± 1.20 | [4] |

| A-549 (Lung) | > 50 | [4] | ||

| QZ-3 | Hydrazinyl | HCT-116 (Colon) | Not Specified | [5] |

| QZ-4 | Thioether | Not Specified | Not Specified | [5] |

Table 1: Anticancer Activity of Novel this compound Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the determination of the cytotoxic effects of novel this compound derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, SW480)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (this compound derivatives)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48 or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plates for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Quinazoline derivatives have shown promise in this area, and the 5-bromo-2-chloro scaffold provides a template for novel antibacterial and antifungal compounds.[1]

In Vitro Antimicrobial Screening Data

The antimicrobial activity of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Substitution at C2 | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| QZ-5 | Hydrazone derivative | S. aureus | 64 | C. albicans | 64 | [6] |

| E. faecalis | 32 | [6] | ||||

| E. coli | >512 | [6] | ||||

| P. aeruginosa | >512 | [6] | ||||

| QZ-6 | Pyrazoline derivative | S. aureus | 64 | C. albicans | >512 | [6] |

| E. faecalis | >512 | [6] | ||||

| E. coli | >512 | [6] | ||||

| P. aeruginosa | 64 | [6] |

Table 2: Antimicrobial Activity of Novel this compound Derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of novel this compound derivatives against bacterial and fungal strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Test compounds

-

Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

-

Sterile 96-well microplates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi).

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare serial twofold dilutions of the test compounds and standard drugs in the appropriate broth.

-

-

Inoculation:

-

Add 100 µL of the appropriate broth to each well of a 96-well plate.

-

Add 100 µL of the serially diluted compounds to the corresponding wells.

-

Add 10 µL of the prepared inoculum to each well.

-

Include a growth control (broth + inoculum) and a sterility control (broth only).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Enzyme Inhibition

The therapeutic effects of many drugs are achieved through the inhibition of specific enzymes. Quinazoline derivatives are known to inhibit a variety of enzymes, including protein kinases and phosphodiesterases.[7][8] The this compound scaffold can serve as a core for designing potent and selective enzyme inhibitors.

Enzyme Inhibitory Data

The inhibitory activity of compounds against specific enzymes is quantified by their IC50 values.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| QZ-7 | EGFR | 1 nM | [2] |

| QZ-8 | VEGFR-2 | 14 nM | [3] |

| QZ-9 | Tyrosinase | 103 ± 2 | [8] |

| QZ-10 | Phosphodiesterase 7A (PDE7A) | 0.074 | [7] |

Table 3: Enzyme Inhibitory Activity of Novel this compound Derivatives.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of novel this compound derivatives against a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Buffer solution for the enzyme reaction

-

Test compounds

-

Standard inhibitor

-

96-well microplates

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Reaction Mixture Preparation:

-

In a 96-well plate, prepare a reaction mixture containing the buffer, the enzyme, and varying concentrations of the test compound or standard inhibitor.

-

-

Pre-incubation:

-

Pre-incubate the mixture for a specific time at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

-

Detection:

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the specific enzyme and substrate used.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

The biological screening of novel this compound derivatives reveals their significant potential as a versatile scaffold for the development of new therapeutic agents. The data presented in this guide highlight their promising anticancer, antimicrobial, and enzyme inhibitory activities. The detailed experimental protocols provide a foundation for researchers to conduct further investigations and structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. Future research should focus on elucidating the precise molecular mechanisms of action and evaluating the in vivo efficacy and safety of the most promising candidates.

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological screening, and molecular docking of quinazolinone and quinazolinethione as phosphodiesterase 7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazoline Core: A Technical Guide to the Exploratory Reactions of 5-Bromo-2-chloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural backbone of numerous biologically active compounds, including several approved drugs for treating cancer.[1] The strategic functionalization of the quinazoline ring is paramount for the discovery and development of novel therapeutics. 5-Bromo-2-chloroquinazoline is a versatile and valuable building block in this endeavor. Its unique substitution pattern, featuring two distinct halogen atoms at the C2 and C5 positions, allows for selective and sequential reactions, enabling the controlled introduction of diverse molecular fragments and facilitating the exploration of chemical space in drug discovery programs.

This in-depth technical guide explores the core exploratory reactions of this compound, focusing on nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data from representative reactions, and visualizations of key concepts are provided to empower researchers in their synthetic efforts.

Nucleophilic Aromatic Substitution (SNAr)

The quinazoline ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitrogen atoms and bearing a good leaving group. In the case of 2,4-dichloroquinazolines, the C4 position is consistently reported to be more reactive towards nucleophilic attack than the C2 position.[2][3] This regioselectivity is attributed to the higher electrophilicity of the C4 carbon. While this compound lacks a C4 substituent, the chloro group at the C2 position is activated for displacement by nucleophiles.

Reaction with Amines

The reaction of this compound with primary and secondary amines is a fundamental transformation for introducing nitrogen-containing substituents, a common feature in many bioactive quinazoline derivatives.

Table 1: Nucleophilic Substitution of a 6-Bromo-4-chloro-2-arylquinazoline Analog with Various Amines

| Entry | Amine Nucleophile | Product | Yield (%) | Reference |

| 1 | 4-Chloroaniline | 6-Bromo-N-(4-chlorophenyl)-2-(pyridin-4-yl)quinazolin-4-amine | 82 | [4] |

| 2 | 4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | 4-((6-Bromo-2-(pyridin-4-yl)quinazolin-4-yl)amino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one | 75 | [4] |

| 3 | Hydrazine hydrate | 6-Bromo-4-hydrazinyl-2-(pyridin-4-yl)quinazoline | - | [4] |

Note: The data presented is for the analogous compound 6-Bromo-4-chloro-2-(pyridin-4-yl)quinazoline, which demonstrates the typical reactivity of the chloroquinazoline core in SNAr reactions.

Experimental Protocol: General Procedure for Nucleophilic Substitution with Amines

Materials:

-

This compound

-

Amine nucleophile (1.1 - 1.5 equivalents)

-

Solvent (e.g., methanol, ethanol, isopropanol, or DMF)

-

Optional: Pyridine (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

To a round-bottom flask, add this compound (1.0 equivalent) and the chosen solvent (e.g., methanol, 25 mL per 0.01 mol of quinazoline).

-

Add the amine nucleophile (1.0 - 1.5 equivalents).

-

If necessary, add a few drops of pyridine as a catalyst.[4]

-

Heat the reaction mixture to reflux and stir for 8-10 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).[4]

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 2-amino-5-bromoquinazoline derivative.

Workflow for Nucleophilic Aromatic Substitution:

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the differential reactivity of the C-Br and C-Cl bonds allows for regioselective and sequential cross-coupling. In general, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, enabling selective functionalization at the C5 position.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the quinazoline core and a variety of organoboron reagents. This reaction is highly valuable for the synthesis of biaryl and heteroaryl structures.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Electrophile | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | - | [5] |

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (1.2) | Xantphos | - | THF/H₂O | 110 | 0.17 | 82 | [6] |

| 2-Bromo-5-(bromomethyl)thiophene | Arylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 25-76 | [7] |

Note: This table provides representative conditions from the literature for Suzuki-Miyaura coupling on similar halogenated heterocycles, demonstrating the feasibility and general parameters for such transformations.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equivalent)

-

Aryl- or heteroarylboronic acid or ester (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, and water)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask or microwave vial, add this compound (1.0 equivalent), the boronic acid/ester (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).[5]

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[5]

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 5-aryl-2-chloroquinazoline.

Suzuki-Miyaura Catalytic Cycle:

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines. Similar to the Suzuki-Miyaura coupling, this reaction is expected to proceed selectively at the more reactive C5-Br bond.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Electrophile | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromo-2-chloropyrimidine | Secondary Amine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 8-16 | 75-98 | [3] |

| 6-Bromo-2-chloroquinoline | Cyclic Amines | - | - | - | - | - | - | - | [8] |

| 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100-110 | 12-24 | - | [9] |

Note: This table provides representative conditions from the literature for Buchwald-Hartwig amination on similar halogenated heterocycles.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equivalent)

-

Amine (1.2 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃) (2 mol%)

-

Phosphine ligand (e.g., XPhos, BINAP) (4 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃) (1.5 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Schlenk flask

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[1]

-

Seal the flask, and evacuate and backfill with an inert gas three times.[1]

-

Under a positive pressure of inert gas, add this compound (1.0 equivalent), the amine (1.2 equivalents), and the base (e.g., NaOtBu, 1.5 equivalents).[1]

-

Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.[1]

-

Heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the pure 5-amino-2-chloroquinazoline derivative.

Application in Drug Discovery: Targeting the EGFR Signaling Pathway

Quinazoline derivatives are a well-established class of Epidermal Growth Factor Receptor (EGFR) inhibitors.[1] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Quinazoline-based inhibitors typically act by competing with ATP for binding to the kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.

EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives:

The versatile reactivity of this compound allows for the synthesis of a diverse library of substituted quinazolines. Through judicious selection of nucleophiles and coupling partners in the reactions described above, researchers can systematically explore the structure-activity relationships (SAR) of novel quinazoline derivatives as potential EGFR inhibitors or as modulators of other important biological targets.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of functionalized quinazoline derivatives. The distinct reactivity of the chloro and bromo substituents enables regioselective and sequential functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of these key transformations, along with practical experimental protocols and an overview of their application in the context of drug discovery, particularly in the development of EGFR inhibitors. The strategic application of these synthetic methodologies will undoubtedly continue to fuel the discovery of novel quinazoline-based therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 2-glycosyl-quinazolines and 5-glycosyl-pyrazolo[1,2-a]cinnolines by Cp*Ir(iii)-catalyzed C–H activation/cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of C-Br vs. C-Cl Bonds in 5-Bromo-2-chloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloroquinazoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of two distinct halogen atoms at the C2 and C5 positions offers a valuable opportunity for selective functionalization, enabling the synthesis of diverse molecular scaffolds. This technical guide provides a comprehensive analysis of the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in this molecule. We will delve into the underlying principles governing this reactivity and present detailed experimental protocols for key transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). All quantitative data is summarized in structured tables, and key concepts are illustrated with diagrams generated using Graphviz.

Introduction: The Quinazoline Scaffold and the Importance of Selective Functionalization

The quinazoline core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to precisely modify the quinazoline ring at various positions is crucial for optimizing potency, selectivity, and pharmacokinetic profiles. This compound serves as an excellent starting material for generating molecular diversity due to the differential reactivity of its two halogen substituents. Understanding and controlling this reactivity is paramount for the efficient and regioselective synthesis of target compounds.

Fundamental Principles of C-Br vs. C-Cl Bond Reactivity

The differential reactivity of the C-Br and C-Cl bonds in this compound is governed by a combination of factors, primarily bond dissociation energy and the electronic effects of the quinazoline ring system.

2.1. Bond Dissociation Energy

In general, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order of bond strength: C-I > C-Br > C-Cl > C-F. This trend is inversely related to the carbon-halogen bond dissociation energy (BDE). The C-Br bond is weaker than the C-Cl bond, requiring less energy for cleavage during the oxidative addition step of the catalytic cycle, which is often the rate-determining step. This inherent difference in bond strength is the primary reason for the higher reactivity of the C-Br bond.

2.2. Electronic Effects of the Quinazoline Ring

The quinazoline ring is an electron-deficient system due to the presence of the two nitrogen atoms. This electronic nature influences the reactivity of the attached halogens. Specifically, the C2 and C4 positions are electronically activated towards nucleophilic attack and oxidative addition by palladium catalysts due to the adjacent nitrogen atoms (an α-nitrogen effect). In the case of this compound, the C-Cl bond at the C2 position is electronically activated, while the C-Br bond at the C5 position is on the benzo portion of the ring system and its reactivity is more influenced by standard aryl halide trends. This creates a fascinating scenario where the inherent higher reactivity of the C-Br bond competes with the electronic activation of the C-Cl bond.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. In the context of this compound, these reactions can be tuned to selectively functionalize either the C-Br or the C-Cl bond.

3.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species and an organic halide. Due to the higher reactivity of the C-Br bond, selective Suzuki coupling at the C5 position of this compound can be achieved under relatively mild conditions, leaving the C-Cl bond at the C2 position intact for subsequent transformations.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C5-Br Bond

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 equiv) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O (3:1) | 100 | 8 | ~80-90 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2 equiv) | Toluene | 110 | 16 | ~75-85 |

Note: The data in this table is representative and based on analogous dihaloheterocyclic systems. Optimization may be required for specific substrates.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., Na₂CO₃, 2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand if required.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., Toluene/EtOH/H₂O).

-

Heat the reaction mixture to the specified temperature with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram 1: Generalized Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

3.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds. Similar to the Suzuki coupling, the greater reactivity of the C-Br bond allows for the selective amination at the C5 position of this compound under carefully controlled conditions. To achieve amination at the less reactive C2-Cl position, more electron-rich and bulky phosphine ligands and potentially higher temperatures are typically required.

Table 2: Representative Conditions for Selective Buchwald-Hartwig Amination at the C5-Br Bond

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5 equiv) | Toluene | 100 | 18 | ~80-90 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2 equiv) | 1,4-Dioxane | 110 | 24 | ~75-85 |

| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2 equiv) | Toluene | 100 | 16 | ~85-95 |

Note: The data in this table is representative and based on analogous dihaloheterocyclic systems. Optimization may be required for specific substrates.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C5-Position

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu) to an oven-dried reaction vessel.

-

Add this compound (1.0 mmol) and a magnetic stir bar.

-

Add the anhydrous, degassed solvent (e.g., toluene).

-

Add the amine (1.2 mmol).

-

Seal the vessel and heat the reaction mixture to the specified temperature with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Diagram 2: Generalized Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another important transformation for the functionalization of this compound. In SNAr reactions, the regioselectivity is primarily dictated by the electronic activation of the positions on the quinazoline ring. The C2 and C4 positions are the most electrophilic and therefore most susceptible to nucleophilic attack. While the C-Br bond is a better leaving group than the C-Cl bond, the electronic activation at the C2 position can lead to selective substitution at this site, particularly with strong nucleophiles.

Table 3: Representative Conditions for Nucleophilic Aromatic Substitution

| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Position of Substitution |

| 1 | Sodium methoxide | Methanol | Reflux | 6 | C2 |

| 2 | Piperidine | Ethanol | Reflux | 12 | C2 |

| 3 | Hydrazine hydrate | Isopropanol | Reflux | 4 | C2 |

Note: The data in this table is representative and based on analogous dihaloheterocyclic systems. The C2 position is generally favored for SNAr on 2-haloquinazolines.

Experimental Protocol: Nucleophilic Aromatic Substitution at the C2-Position

-

To a round-bottom flask, add this compound (1.0 mmol) and the solvent (e.g., ethanol).

-

Add the nucleophile (e.g., piperidine, 2.0 mmol).

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Diagram 3: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: Stepwise mechanism of nucleophilic aromatic substitution (SNAr).

Conclusion

The differential reactivity of the C-Br and C-Cl bonds in this compound provides a powerful platform for the strategic synthesis of a wide array of functionalized quinazoline derivatives. In palladium-catalyzed cross-coupling reactions, the inherent weakness of the C-Br bond generally leads to selective functionalization at the C5 position under milder conditions. Conversely, the electronic activation of the C2 position by the ring nitrogens favors nucleophilic aromatic substitution at this site. By carefully selecting the reaction type, catalyst, ligands, and conditions, researchers can achieve high regioselectivity and efficiently synthesize target molecules for applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to aid in the successful exploitation of this versatile building block.

The Ascendancy of 5-Bromo-2-chloroquinazolines: A Technical Guide to Synthesis and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold remains a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Within this privileged heterocyclic family, substituted 5-Bromo-2-chloroquinazolines are emerging as a class of compounds with significant therapeutic potential, particularly in oncology. The strategic placement of a bromine atom at the 5-position and a chlorine atom at the 2-position provides a unique chemical handle for further functionalization, enabling the generation of diverse molecular libraries with tunable biological profiles. This technical guide offers an in-depth exploration of the discovery, synthesis, and biological evaluation of substituted 5-Bromo-2-chloroquinazolines, providing researchers with the foundational knowledge to navigate and innovate within this promising chemical space.

Discovery and Therapeutic Landscape

Quinazoline derivatives have a rich history in drug discovery, with numerous approved drugs targeting a range of diseases.[1] The introduction of a bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing binding affinity and metabolic stability. Bromo-substituted quinazolines have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1]

Notably, many quinazoline-based anticancer agents function as protein kinase inhibitors.[2] Receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[2] Several bromo-substituted quinazoline derivatives have shown potent inhibitory activity against these kinases, highlighting a key mechanism of their antitumor effects.[2][3]

Synthesis of the 5-Bromo-2-chloroquinazoline Core and Derivatives

The synthesis of the core this compound structure and its subsequent derivatization is a multi-step process that allows for the introduction of various substituents to explore structure-activity relationships (SAR). A generalized synthetic approach is outlined below, based on established methodologies for related quinazoline compounds.

General Synthetic Workflow

The following diagram illustrates a typical synthetic route towards substituted 5-Bromo-2-chloroquinazolines, starting from 5-bromoanthranilic acid.

Caption: Generalized synthetic workflow for substituted 5-Bromo-2-chloroquinazolines.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of these compounds. The following protocols are adapted from literature for the synthesis of related bromo-quinazoline derivatives and can be modified for the 5-bromo analogues.

Protocol 1: Synthesis of 6-Bromo-2-(pyridin-4-yl)quinazolin-4(3H)-one

This protocol describes the initial steps of synthesizing a key intermediate.

Materials:

-

5-Bromoanthranilic acid

-

Isonicotinoyl chloride

-

Pyridine (as solvent and catalyst)

-

Methanol

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

A mixture of 5-bromoanthranilic acid and isonicotinoyl chloride is prepared in pyridine.[4]

-

The reaction mixture is heated under reflux for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a suitable solvent, such as methanol, and dried to yield 5-bromo-2-[pyridin-4-ylcarbonyl]amino]benzoic acid.[4]

-

This intermediate is then cyclized to 6-Bromo-2-(pyridin-4-yl)quinazolin-4(3H)-one.[4]

Protocol 2: Chlorination to 6-Bromo-4-chloro-2-(pyridin-4-yl)quinazoline

This protocol details the conversion of the quinazolinone to the key chloro-intermediate.

Materials:

-

6-Bromo-2-(pyridin-4-yl)quinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Standard laboratory glassware for reflux and work-up

Procedure:

-

The 6-Bromo-2-(pyridin-4-yl)quinazolin-4(3H)-one is treated with a mixture of POCl₃ and PCl₅.[4]

-

The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC).

-

After cooling, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched with ice-water and neutralized with a base.

-

The resulting precipitate, 6-Bromo-4-chloro-2-(pyridin-4-yl)quinazoline, is collected by filtration, washed with water, and dried.[4]